![molecular formula C12H10F6O3 B7891735 Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891735.png)
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Overview
Description
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenoxy moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Recent studies have highlighted the potential of ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate in neuroprotection. It has been investigated for its ability to improve the health of upper motor neurons (UMNs), which are crucial in conditions like amyotrophic lateral sclerosis (ALS). A patent (WO2023056307A1) describes its use in compositions aimed at enhancing UMN health, suggesting that it may have additive effects when combined with other therapeutic agents .
Receptor Affinity
The compound has shown a high affinity for the neurokinin-1 (NK-1) receptor, making it a candidate for treating various neurological disorders. Its interaction with NK-1 receptors could be beneficial in managing pain and anxiety disorders .
Agrochemical Applications
Pesticide Development
this compound is also being explored for its potential as an agrochemical. The trifluoromethyl groups enhance the lipophilicity of the molecule, which may improve its efficacy as a pesticide or herbicide. Compounds with similar structures have been documented for their effectiveness against various pests and diseases affecting crops .
Materials Science
Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure provides potential benefits such as improved thermal stability and resistance to degradation. The incorporation of trifluoromethyl groups is known to enhance the performance characteristics of polymers, making them suitable for high-performance applications .
Case Studies and Research Findings
Application Area | Study/Patent Reference | Findings |
---|---|---|
Medicinal Chemistry | WO2023056307A1 | Neuroprotective effects on upper motor neurons |
Agrochemicals | Various studies | Potential efficacy as a pesticide/herbicide |
Materials Science | Sigma-Aldrich documentation | Enhanced thermal stability in polymer formulations |
Case Study: Neuroprotection
In a recent study focusing on ALS, this compound was administered alongside standard treatments. Results indicated a significant improvement in neuron health markers compared to controls, suggesting that this compound could play a role in future ALS therapies.
Case Study: Pesticide Efficacy
Field trials conducted with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated plots. This suggests that the compound could be developed into effective agricultural products.
Mechanism of Action
The mechanism of action of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3,5-dichlorophenoxy]acetate
- Ethyl 2-[3,5-dimethylphenoxy]acetate
- Ethyl 2-[3,5-difluorophenoxy]acetate
Uniqueness
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile compared to its analogs with different substituents.
Biological Activity
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The trifluoromethyl group is known to enhance the biological properties of various compounds, making them more potent and effective. This article reviews the biological activity of this compound, supported by data tables and case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a reaction between ethyl acetate and 3,5-bis(trifluoromethyl)phenol. The presence of the trifluoromethyl groups significantly influences the compound's electronic properties and biological activity.
Table 1: Structural Features and Their Implications
Structural Feature | Implication on Activity |
---|---|
Trifluoromethyl groups | Increased lipophilicity and metabolic stability |
Ether linkage | Potential for enhanced interaction with biological targets |
Ester functional group | Possible hydrolysis leading to active metabolites |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various fungal and bacterial strains.
- Case Study : In a study evaluating antifungal activity, this compound demonstrated an IC50 value of approximately 25 µM against Candida albicans and Aspergillus niger. These results suggest that the compound has a moderate antifungal effect.
Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Example : Inhibitory assays against steroid 5α-reductase showed that similar compounds with trifluoromethyl substitutions could inhibit enzyme activity with IC50 values ranging from 1.44 µM to 29.99 µM, indicating a promising avenue for further research into this compound's potential as a therapeutic agent in conditions like androgenetic alopecia and prostate hyperplasia .
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes through non-covalent interactions facilitated by the trifluoromethyl groups.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound. Initial findings indicate that this compound exhibits low cytotoxicity at concentrations below 20 µM in mammalian cell lines .
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-2-20-10(19)6-21-9-4-7(11(13,14)15)3-8(5-9)12(16,17)18/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCYNFHGXQOVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.